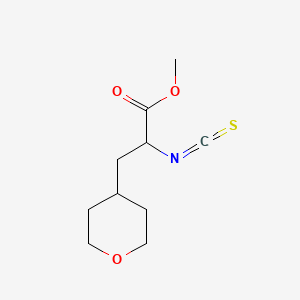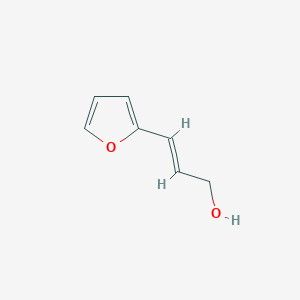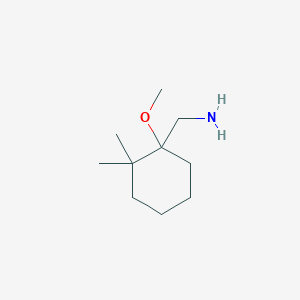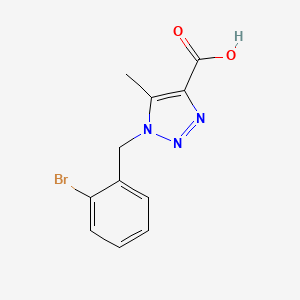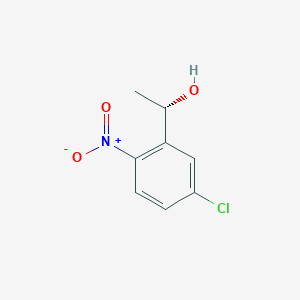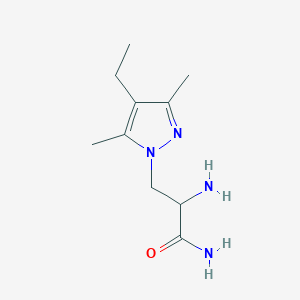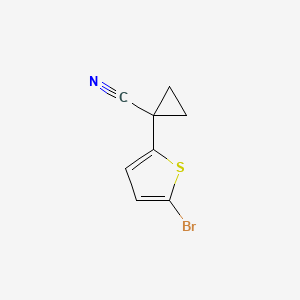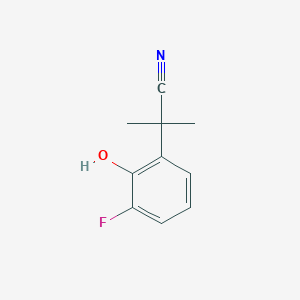
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile is an organic compound with a unique structure that includes a fluorine atom, a hydroxyl group, and a nitrile group attached to a phenyl ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-fluoro-2-hydroxybenzaldehyde and 2-methylpropanenitrile.
Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic addition of the nitrile group to the aldehyde.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness, often incorporating automated systems for precise control of reaction parameters.
化学反应分析
Types of Reactions
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The nitrile group can be reduced to an amine or an aldehyde.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) are employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: 2-(3-Fluoro-2-oxophenyl)-2-methylpropanenitrile
Reduction: 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanamine
Substitution: 2-(3-Amino-2-hydroxyphenyl)-2-methylpropanenitrile
科学研究应用
2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a precursor for pharmaceutical agents, especially those targeting specific enzymes or receptors.
Industry: It is utilized in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism by which 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile exerts its effects involves interactions with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound’s binding affinity and selectivity, while the nitrile group can participate in hydrogen bonding and other interactions. These properties make it a valuable tool in drug discovery and development.
相似化合物的比较
Similar Compounds
3-Fluoro-2-hydroxybenzaldehyde: A precursor in the synthesis of 2-(3-Fluoro-2-hydroxyphenyl)-2-methylpropanenitrile.
2-Methylpropanenitrile: Another precursor used in the synthesis.
3-Fluoro-2-hydroxyacetophenone: A related compound with similar structural features.
Uniqueness
This compound is unique due to its combination of functional groups, which confer distinct chemical and biological properties. The presence of the fluorine atom enhances its stability and reactivity, making it a versatile compound for various applications.
属性
分子式 |
C10H10FNO |
|---|---|
分子量 |
179.19 g/mol |
IUPAC 名称 |
2-(3-fluoro-2-hydroxyphenyl)-2-methylpropanenitrile |
InChI |
InChI=1S/C10H10FNO/c1-10(2,6-12)7-4-3-5-8(11)9(7)13/h3-5,13H,1-2H3 |
InChI 键 |
JMBRNWAHUJGXLV-UHFFFAOYSA-N |
规范 SMILES |
CC(C)(C#N)C1=C(C(=CC=C1)F)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


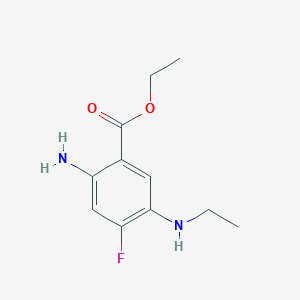
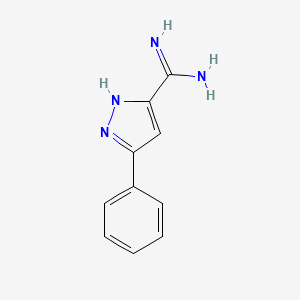
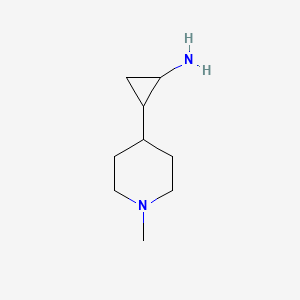
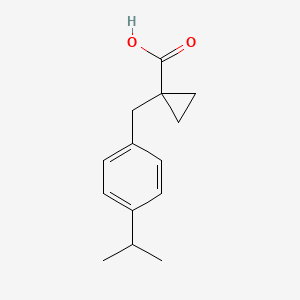
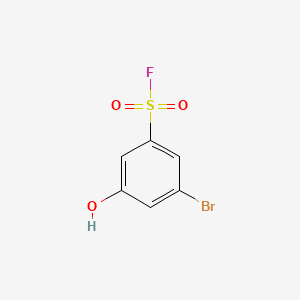

![Methyl[3-(morpholin-3-yl)propyl]amine](/img/structure/B13615299.png)
